molecular formula C18H11BrN6O7 B15219254 Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- CAS No. 103829-01-2

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Cat. No.: B15219254
CAS No.: 103829-01-2
M. Wt: 503.2 g/mol
InChI Key: CLBGZSOARTUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- (hereafter referred to as Compound A) features a benzamide core substituted with a 2-nitro group. Attached via a urea linkage is a 3-nitrophenyl ring bearing a 5-bromo-2-pyrimidinyloxy moiety at the para position.

Key structural attributes:

  • Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.
  • 2-Nitro substituent: Enhances electron-withdrawing effects, influencing reactivity and binding affinity.
  • Urea linkage: Facilitates interactions with biological targets via hydrogen bonding.
  • 3-Nitrophenyl group: Contributes to π-π stacking and steric effects.
  • 5-Bromo-2-pyrimidinyloxy moiety: Bromine increases lipophilicity and may participate in halogen bonding.

Properties

CAS No.

103829-01-2

Molecular Formula

C18H11BrN6O7

Molecular Weight

503.2 g/mol

IUPAC Name

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C18H11BrN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27)

InChI Key

CLBGZSOARTUSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the 5-bromo-2-pyrimidinyl-oxy intermediate, which is then reacted with a nitrophenylamine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the pyrimidinyl-oxy moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, thereby disrupting the formation of microtubules, which are essential for cell division. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Compounds with Halogen and Substituent Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Differences Potential Impact Reference
Compound A 3-NO₂, 5-Br ~528.2 g/mol Reference compound Baseline for comparison
Chloro Analog 3-Cl instead of 3-NO₂ ~507.6 g/mol Reduced electron-withdrawing effect Lower reactivity; altered solubility
Iodo/Trifluoromethyl Analog 5-I, 3-CF₃ ~605.1 g/mol Increased steric bulk and lipophilicity Enhanced membrane permeability; potential toxicity
N-Methyl Benzamide Derivative N-CH₃ instead of 2-NO₂ ~489.3 g/mol Reduced polarity Improved pharmacokinetics (e.g., oral bioavailability)
Pyridinyl-Substituted Analog Pyridinyl instead of pyrimidinyl ~472.8 g/mol Altered heterocyclic ring Modified target specificity (e.g., kinase selectivity)

Impact of Substituents on Physicochemical Properties

  • Bromine vs. Iodine : The 5-bromo substituent in Compound A offers a balance between lipophilicity and steric effects, whereas iodine in analogs (e.g., CAS 102126-87-4) may enhance binding affinity but raise metabolic stability concerns .
  • Urea Linkage: Present in Compound A and its chloro analog, this group is critical for hydrogen-bond interactions. Its absence in esters (e.g., methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) diminishes target engagement .

Biological Activity

Benzamide, specifically N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-, is a complex organic compound that exhibits significant biological activity. This compound is notable for its unique structural features, including a nitrophenyl group, a bromo-substituted pyrimidine, and an additional nitro group, which contribute to its potential pharmacological properties.

  • Molecular Formula : C18_{18}H11_{11}BrN6_6O7_7
  • Molecular Weight : 503.225 g/mol
  • CAS Number : 103829-01-2

This compound is characterized as a white crystalline solid with low solubility in water but high solubility in many organic solvents. The structural complexity of this benzamide derivative allows for various chemical interactions that are crucial for its biological activity .

Research indicates that benzamide derivatives can interact with multiple biological targets, primarily through mechanisms involving enzyme inhibition and receptor modulation. The following are key areas of biological activity:

  • Antitumor Activity : Studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced cellular levels of NADPH, destabilizing DHFR and consequently inhibiting tumor growth .
  • Insecticidal and Fungicidal Properties : A series of novel benzamides, including those substituted with pyridine-linked oxadiazole, have demonstrated significant larvicidal and fungicidal activities. For instance, certain compounds showed up to 100% larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
  • Kinase Inhibition : Specific derivatives have been developed as RET kinase inhibitors, showing moderate to high potency in assays. These compounds can inhibit cell proliferation driven by RET mutations, indicating their potential role in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleActivity LevelReference
AntitumorBenzamide DerivativeInhibits DHFR
InsecticidalPyridine-linked Oxadiazole Benzamides100% at 10 mg/L
FungicidalPyridine-linked Oxadiazole Benzamides90.5% against Botrytis cinerea
Kinase Inhibition4-chloro-benzamidesModerate to High Potency

Synthesis and Development

The synthesis of N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-benzamide can be achieved through various synthetic routes involving standard organic reactions such as esterification and amide formation. The development of this compound is part of ongoing research aimed at discovering new pharmaceuticals with enhanced biological activity.

Q & A

Q. What are the common synthetic routes for preparing Benzamide derivatives with bromopyrimidinyloxy and nitro substituents?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic aromatic substitution (SNAr) to introduce the bromopyrimidinyloxy group. For example, describes coupling 5-bromo-2-pyrimidinol with a nitro-substituted phenyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Subsequent steps involve carbamate or urea formation via reaction with isocyanates or carbamoyl chlorides. Nitro groups are often introduced via nitration (HNO₃/H₂SO₄) early in the synthesis to avoid side reactions .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the pyrimidine proton (δ 8.5–9.0 ppm), aromatic nitro group deshielding (δ 7.5–8.5 ppm), and carbamate/urea carbonyl (δ 155–165 ppm) .
  • IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and amide (1650–1700 cm⁻¹ C=O) groups .
  • HRMS : Molecular ion peaks should match the exact mass (e.g., C₁₉H₁₄BrN₅O₆ requires m/z 503.01) with isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromopyrimidinyloxy coupling to avoid ortho/meta isomer formation?

  • Methodological Answer : Regioselectivity challenges arise during SNAr due to competing reaction sites on the phenyl ring. suggests using bulky directing groups (e.g., tert-butyl) or Lewis acids (e.g., ZnCl₂) to block undesired positions. Computational modeling (DFT) can predict electron density maps to identify reactive sites, as demonstrated in for similar benzamides .

Q. What strategies resolve contradictions between theoretical and experimental solubility data for nitro-substituted benzamides?

  • Methodological Answer : Discrepancies often stem from polymorphism or solvent interactions. highlights using differential scanning calorimetry (DSC) to identify polymorphic forms. Adjusting co-solvents (e.g., DMSO:water gradients) or salt formation (e.g., sodium pivalate in ) can improve solubility predictions .

Q. How does the bromine atom in the pyrimidine ring influence biological activity compared to iodine or chlorine analogs?

  • Methodological Answer : Bromine’s electronegativity and van der Waals radius impact binding affinity. and compare analogs like 5-iodo-2-pyrimidinyl derivatives, showing bromine enhances kinase inhibition (e.g., ABT-199 in ) due to optimal halogen bonding with hydrophobic enzyme pockets .

Q. What computational tools are recommended for studying the compound’s interaction with Bcl-2 proteins?

Q. Why do some studies report conflicting cytotoxicity results for structurally similar benzamides?

  • Methodological Answer : Variations in cell lines (e.g., Jurkat vs. HEK293) and assay protocols (MTT vs. ATP-based luminescence) contribute to discrepancies. and emphasize standardizing IC₅₀ measurements with internal controls (e.g., doxorubicin) and validating via orthogonal assays (e.g., flow cytometry for apoptosis) .

Structure-Activity Relationship (SAR) Guidance

Q. How does the position of the nitro group affect the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Meta-nitro groups (as in the target compound) deactivate the ring toward electrophilic substitution but activate it for nucleophilic attack. and show para-nitro analogs undergo unintended reductions (e.g., nitro to amine in glutathione-rich media), whereas meta-substitution improves stability .

Experimental Design Recommendations

Q. What in vitro assays are most suitable for preliminary evaluation of kinase inhibition?

  • Methodological Answer : Use fluorescence polarization (FP) assays for Bcl-2/Bax interactions ( ) or ADP-Glo™ kinase assays for ATP-competitive inhibitors. Include positive controls (e.g., ABT-737) and validate hits with Western blotting for downstream markers like cleaved PARP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.